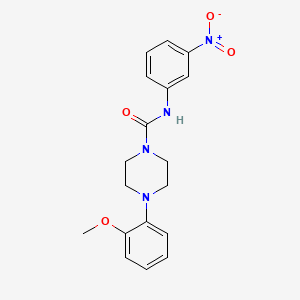
4-(2-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a piperazine core, which is a six-membered ring containing two nitrogen atoms, and is substituted with 2-methoxyphenyl and 3-nitrophenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide typically involves the following steps:
Formation of Piperazine-1-carboxamide: Piperazine-1-carboxamide can be synthesized through the reaction of piperazine with an appropriate carboxylic acid derivative.
Introduction of 2-Methoxyphenyl Group: The 2-methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where the piperazine-1-carboxamide reacts with 2-methoxyphenyl halide.
Introduction of 3-Nitrophenyl Group: The 3-nitrophenyl group can be introduced through a similar nucleophilic substitution reaction, where the intermediate compound reacts with 3-nitrophenyl halide.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, large-scale reactors, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group in the 3-nitrophenyl moiety can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can also be reduced to an amine, resulting in the formation of a different compound.
Substitution Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution Reactions: Nucleophilic substitution reactions typically use strong nucleophiles such as alkyl halides or aryl halides.
Major Products Formed:
Oxidation Products: Nitroso derivatives and nitrate derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the production of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism by which 4-(2-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the biological or chemical context in which the compound is used. For example, in medicinal applications, the compound may bind to specific receptors or enzymes, leading to a biological response.
Vergleich Mit ähnlichen Verbindungen
4-(2-Methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide can be compared with other similar compounds, such as:
4-(2-Methoxyphenyl)-N-(4-nitrophenyl)piperazine-1-carboxamide: This compound has a similar structure but with a different position of the nitro group on the phenyl ring.
4-(2-Methoxyphenyl)-N-(2-nitrophenyl)piperazine-1-carboxamide: This compound has the nitro group in a different position on the phenyl ring.
4-(2-Methoxyphenyl)-N-(3-nitrophenyl)piperazine-2-carboxamide: This compound has a similar structure but with a different position of the carboxamide group on the piperazine ring.
These compounds may exhibit different biological activities and chemical properties due to the variations in their structures.
Eigenschaften
IUPAC Name |
4-(2-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-26-17-8-3-2-7-16(17)20-9-11-21(12-10-20)18(23)19-14-5-4-6-15(13-14)22(24)25/h2-8,13H,9-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLBBWJKTDGVIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide](/img/structure/B2574176.png)
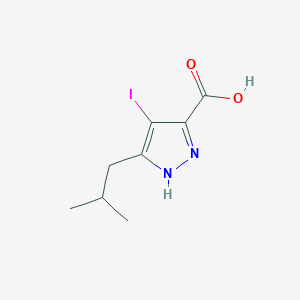
![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2574179.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2574180.png)

![2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2574182.png)
![N-butan-2-yl-2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2574184.png)
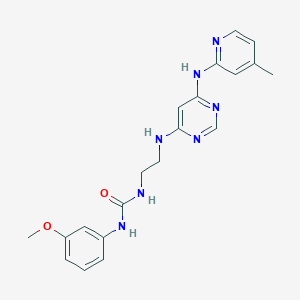
![2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2574189.png)
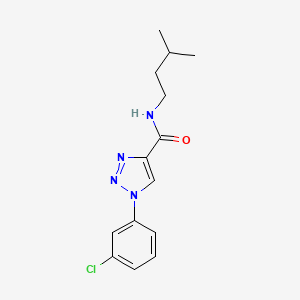
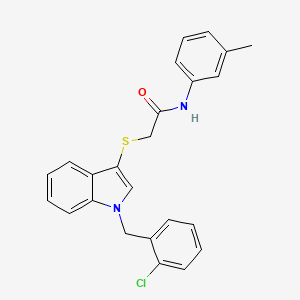
![2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole](/img/structure/B2574196.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2574197.png)
![5-bromo-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2574199.png)
